3-Hydroxy-4-methoxy-2-methylpentanoic acid
Description
3-Hydroxy-4-methoxy-2-methylpentanoic acid is a branched-chain hydroxy acid featuring a hydroxyl (-OH) group at position 3, a methoxy (-OCH₃) group at position 4, and a methyl (-CH₃) substituent at position 2 of the pentanoic acid backbone. Such compounds are often studied for their roles in organic synthesis, pharmaceutical intermediates, and biochemical research, particularly due to their stereochemical complexity and functional group interactions .
Properties
Molecular Formula |
C7H14O4 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-hydroxy-4-methoxy-2-methylpentanoic acid |
InChI |
InChI=1S/C7H14O4/c1-4(7(9)10)6(8)5(2)11-3/h4-6,8H,1-3H3,(H,9,10) |
InChI Key |
MKKSXNJZKAFUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C)OC)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxy-2-methylpentanoic acid can be achieved through several methods One common approach involves the alkylation of a suitable precursor, followed by hydroxylation and methoxylation reactions
Industrial Production Methods
Industrial production of 3-Hydroxy-4-methoxy-2-methylpentanoic acid typically involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient conversion of raw materials into the desired product. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxy-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 3-keto-4-methoxy-2-methylpentanoic acid.
Reduction: Formation of 3-hydroxy-4-methoxy-2-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-methoxy-2-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Acidity: The pKa of hydroxy acids correlates with substituent positions. For instance, 2-hydroxy-2-methylbutanoic acid (pKa 3.991) is more acidic than 3-hydroxy-2-methylbutanoic acid (pKa 4.648) due to steric and inductive effects .
- Solubility: Homovanillic acid (10 mM in DMSO) demonstrates high solubility in polar aprotic solvents, a trait likely shared by 3-hydroxy-4-methoxy-2-methylpentanoic acid due to its polar groups .
Aromatic vs. Aliphatic Hydroxy-Methoxy Acids
Aromatic analogs like 3-hydroxy-4-methoxyphenylacetic acid exhibit distinct properties compared to aliphatic variants:
- Stability : Aromatic rings enhance resonance stabilization, increasing thermal stability.
- Applications : Aromatic derivatives are widely used in pharmacology (e.g., Homovanillic acid as a neurotransmitter metabolite), whereas aliphatic compounds serve as chiral building blocks in asymmetric synthesis .
Amino Acid Derivatives
Compounds like (2S,3R)-3-Hydroxyleucine (C₆H₁₃NO₃, MW 147.17) share structural motifs with 3-hydroxy-4-methoxy-2-methylpentanoic acid but include an amino group, enabling roles in peptide synthesis and enzyme inhibition .
Biological Activity
3-Hydroxy-4-methoxy-2-methylpentanoic acid (HMPA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the various biological effects, mechanisms of action, and relevant studies associated with HMPA, supported by data tables and case studies.
Chemical Structure and Properties
HMPA is characterized by its unique structure, which includes a hydroxyl group, a methoxy group, and a branched alkyl chain. Its chemical formula is CHO, and it has been studied for its role in various biochemical pathways.
Antioxidant Activity
HMPA has demonstrated significant antioxidant properties. The ability to scavenge free radicals is crucial for mitigating oxidative stress, which is linked to various diseases.
- Study Findings : In vitro assays indicated that HMPA exhibited a notable DPPH radical scavenging activity with an IC value of 45 μM, suggesting its potential as a natural antioxidant agent .
| Compound | IC (μM) | Method Used |
|---|---|---|
| HMPA | 45 | DPPH |
| Standard | 25 | DPPH |
Anticancer Activity
Research has also highlighted the anticancer potential of HMPA. Several derivatives of HMPA were synthesized and tested for their antiproliferative effects on cancer cell lines.
- Case Study : A recent study evaluated the effects of HMPA derivatives on HeLa cells, revealing that certain modifications enhanced their cytotoxicity with IC values ranging from 10 to 15 μM, significantly lower than the standard drug doxorubicin (IC = 2.29 μM) .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| HMPA Derivative A | HeLa | 10 |
| HMPA Derivative B | HeLa | 15 |
| Doxorubicin (Standard) | HeLa | 2.29 |
Enzyme Inhibition
HMPA has been identified as a potential inhibitor of histone deacetylases (HDACs), which are important targets in cancer therapy.
- Research Findings : Inhibitory assays showed that specific HMPA derivatives could inhibit HDAC activity with IC values as low as 5 μM, indicating their potential utility in epigenetic therapies .
The biological activities of HMPA can be attributed to its structural features that allow it to interact with various biological targets:
- Antioxidant Mechanism : The hydroxyl group in HMPA is believed to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Anticancer Mechanism : The inhibition of HDACs leads to altered gene expression profiles that can induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
